Benzenethiosulfonic acid
Description
Contextualization of Thiosulfonic Acids within Sulfur Organic Chemistry
Organosulfur compounds, a class of organic substances containing sulfur, are notable for their wide-ranging presence and distinct characteristics. britannica.com They are found in living organisms as essential amino acids like cysteine and methionine, as well as in various natural products. britannica.com Thiosulfonic acids and their derivatives are a significant subgroup of organosulfur compounds. britannica.comnih.gov The chemistry of these sulfur-containing organic compounds can often be inferred from their oxygen-containing counterparts. libretexts.org
Thiosulfonic acids are characterized by the R-S(=O)₂-SH functional group. They are structural analogs of sulfonic acids, with one of the oxygen atoms of the sulfonyl group replaced by a sulfur atom. This substitution imparts unique reactivity and properties to the molecule. Arylthiosulfonic acids, where an aryl group is attached to the sulfur atom, are an important subclass with diverse applications.
Historical Trajectories and Milestones in Benzenethiosulfonic Acid Research
Research into benzenesulfonic acid, a related compound, dates back to at least the 1880s, with its synthesis from benzene (B151609) and sulfuric acid being a key industrial process. acs.org This foundational knowledge of aromatic sulfonic acids paved the way for the investigation of their thio-analogs. Early work focused on the fundamental synthesis and reactivity of these compounds. For instance, the preparation of S-Phenyl benzenethiosulfonate, an ester of this compound, was described in the early 20th century. guidechem.com
A significant milestone in the study of this compound was the investigation of its role in biological systems. Research in the 1980s explored the catalytic mechanism of yeast thiosulfate (B1220275) reductase, an enzyme that catalyzes the desulfuration of thiosulfonates. nih.gov This study provided evidence for glutathione (B108866) persulfide as an intermediate in the reaction involving benzenethiosulfonate. nih.gov More recent research has focused on the synthesis of various derivatives of this compound and their potential applications. nih.govresearchgate.netresearchgate.net For example, studies have explored the synthesis of S-alkyl and S-aryl esters of substituted benzenethiosulfonic acids for various purposes, including their potential as anti-platelet agents. nih.govsemanticscholar.org
Contemporary Significance and Research Objectives for this compound Studies
Current research on this compound and its derivatives is driven by their utility as versatile intermediates in organic synthesis and their potential biological activities. Scientists are actively exploring new synthetic methodologies to create novel benzenethiosulfonate derivatives with tailored properties. nih.govresearchgate.net
A key research objective is the development of benzenethiosulfonate-based compounds with specific biological activities. For instance, derivatives of 4-aminothis compound have been synthesized and evaluated for their anti-platelet activity. nih.govsemanticscholar.org These studies aim to understand the structure-activity relationships, identifying the key functional groups responsible for the observed biological effects. nih.govsemanticscholar.org
Another area of focus is the use of this compound and its salts as reagents in organic synthesis. The sodium salt of this compound, for example, is used in S-alkylation reactions to form various thiosulfonate esters. scholaris.ca Researchers are also investigating the use of these compounds in the development of new materials, such as in the preparation of photographic materials. google.comjustia.comnii.ac.jp The electrochemical properties of related compounds are also being explored for applications in areas like the synthesis of coumarins and quinolinones. lookchem.com
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | benzenesulfonothioic acid |
| Molecular Formula | C₆H₆O₂S₂ nih.gov |
| Molecular Weight | 174.2 g/mol nih.gov |
| CAS Number | 2734812 (for the acid) |
Note: Much of the available literature focuses on the esters of this compound, particularly the S-phenyl ester.
Chemical Profile of S-Phenyl benzenethiosulfonate
| Property | Value |
| Synonyms | This compound S-phenyl ester, Phenyl benzenethiosulfonate sigmaaldrich.commendelchemicals.com |
| Molecular Formula | C₁₂H₁₀O₂S₂ guidechem.comchemicalbook.comalfa-chemistry.com |
| Molecular Weight | 250.34 g/mol mendelchemicals.comchemicalbook.comalfa-chemistry.com |
| CAS Number | 1212-08-4 guidechem.comchemicalbook.comalfa-chemistry.com |
| Melting Point | 36-53 °C chemicalbook.comlookchem.comsigmaaldrich.com |
| Appearance | White powder lookchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6O2S2 |
|---|---|
Molecular Weight |
174.2 g/mol |
IUPAC Name |
hydroxy-oxo-phenyl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H6O2S2/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) |
InChI Key |
AKCUHGBLDXXTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=S)O |
Synonyms |
enzenethiosulfonate benzenethiosulfonic acid |
Origin of Product |
United States |
Synthetic Methodologies for Benzenethiosulfonic Acid and Its Precursors
Classical Preparative Routes for Thiosulfonic Acids
Traditional methods for synthesizing thiosulfonic acids, including benzenethiosulfonic acid, have historically relied on two primary strategies: the oxidation of sulfur-containing precursors and direct sulfonylation reactions.
The oxidation of thiols and disulfides represents one of the most fundamental and widely exploited methods for accessing thiosulfonates. tandfonline.com This approach involves the conversion of compounds with sulfur in a lower oxidation state, such as thiophenol or diphenyl disulfide, to the target thiosulfonate structure. A variety of oxidizing agents have been employed for this transformation, each with distinct characteristics regarding efficiency, selectivity, and reaction conditions.
Common classical oxidants include hydrogen peroxide and dinitrogen tetroxide. tandfonline.comchemicalbook.com For instance, S-phenyl benzenethiosulfonate can be prepared through the oxidation of diphenyl disulfide using 30% hydrogen peroxide. chemicalbook.com Another method utilizes dinitrogen tetroxide impregnated on charcoal; the reaction of thiols with four molar equivalents of this reagent in dichloromethane (B109758) at room temperature affords thiosulfonates in excellent yields. tandfonline.com The reaction proceeds through a disulfide intermediate, which is then further oxidized to the corresponding thiosulfonate. tandfonline.com
More contemporary, yet still stoichiometric, reagents like hypervalent iodine compounds, including o-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are effective for converting thiols to thiosulfonates at room temperature. organic-chemistry.orgresearchgate.netacs.org DMP is often preferred due to its faster reaction rate and higher conversion. organic-chemistry.orgresearchgate.net Similarly, electrophilic fluorinating reagents like Selectfluor™ can efficiently produce thiosulfonates from aromatic disulfides when used in stoichiometric amounts in an acetonitrile (B52724)/water mixture. researchgate.net
| Oxidizing Agent | Precursor | Key Features | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Diphenyl Disulfide | A traditional method for preparing S-phenyl benzenethiosulfonate. | chemicalbook.com |
| Dinitrogen Tetroxide/Charcoal | Thiols (e.g., Thiophenol) | Mild, heterogeneous conditions; provides high yields and purity. | tandfonline.com |
| Dess-Martin Periodinane (DMP) | Thiols | High efficiency, faster reaction rates and conversions compared to IBX. | organic-chemistry.orgresearchgate.net |
| o-Iodoxybenzoic acid (IBX) | Thiols | Effective for converting both aromatic and aliphatic thiols. | researchgate.net |
| Selectfluor™ | Disulfides | Efficiently produces thiosulfonates at room temperature. | researchgate.net |
Sulfonylation strategies involve the formation of the crucial sulfur-sulfur bond by reacting a sulfonyl-containing electrophile with a sulfur-based nucleophile. A direct and common method for preparing this compound involves the reaction of thiophenol with chlorosulfonic acid, typically in the presence of a base like pyridine. ontosight.ai This reaction is a standard technique for introducing the thiosulfonic acid group onto an aromatic ring. ontosight.ai
Another classical approach is the reaction between haloalkanes and sodium sulfite, known as the Strecker synthesis, which is used to prepare various alkanesulfonic acids that can serve as precursors. thieme-connect.de More advanced sulfonylation methods include the coupling of sulfonyl hydrazides with thiols, which can be mediated by reagents like tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst, proceeding through a radical process. organic-chemistry.org Phenyliodine(III) diacetate (PIDA) can also initiate a disproportionate coupling of sulfonyl hydrazides to yield thiosulfonates. organic-chemistry.org These methods provide alternative pathways to the thiosulfonate core structure by constructing the S-S bond through sulfonylation.
Modern and Sustainable Approaches to this compound Synthesis
In response to growing environmental concerns, modern synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. researchgate.netrroij.com This paradigm shift is evident in the synthesis of this compound, where green chemistry principles and advanced catalytic systems are increasingly being implemented.
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com For the synthesis of this compound and its derivatives, this involves several key strategies:
Use of Safer Solvents: Traditional syntheses often employ hazardous organic solvents. Modern approaches prioritize the use of environmentally benign solvents. For example, Selectfluor™ can mediate the oxidation of thiols to thiosulfonates using water as the oxygen source, which is an eco-friendly alternative. organic-chemistry.org
Atom Economy: Processes are designed to maximize the incorporation of all materials used in the process into the final product. uantwerpen.be Atom-economic transformations, such as the direct one-pot conversion of a thiol to an ester or thiosulfonate, are highly desirable. organic-chemistry.orgacs.org
Use of Catalysts: Catalytic reagents are preferred over stoichiometric ones as they can be used in small amounts and can be recycled, minimizing waste. acs.org
An exemplary green synthesis involves the use of an iron(III) catalyst for the preparation of thiosulfonates from thiols and sodium sulfinates. organic-chemistry.org This method is considered green and sustainable because it uses a nontoxic and inexpensive catalyst along with atmospheric oxygen as the ultimate oxidant. organic-chemistry.org
The use of catalysts is a cornerstone of modern organic synthesis, offering pathways that are often more efficient, selective, and environmentally friendly than stoichiometric methods. acs.org Various catalytic systems have been developed for the synthesis of thiosulfonates.
Metal-Based Catalysis:
Iron(III) Catalysis: An iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions provides an efficient and sustainable route to thiosulfonates. organic-chemistry.org
Copper Catalysis: Copper-catalyzed sulfonylation of disulfides with sodium sulfinates in air can form sulfur-sulfone bonds efficiently. organic-chemistry.org Copper bromide (CuBr₂) has also been used to catalyze the coupling of sulfonylhydrazides with thiols. organic-chemistry.org
Molybdenum Catalysis: The Mo-Mo quintuple bond has been studied for its potential in the catalytic synthesis of benzene (B151609) from alkynes, showcasing the application of metal-metal multiple bonds in catalysis, a principle that could extend to other complex syntheses. rsc.org
Photocatalysis: Visible-light-mediated protocols have emerged as a powerful and mild approach.
A metal-free, three-component reaction using rhodamine 6G as a photocatalyst can synthesize unsymmetrical thiosulfonates from thiols, aryldiazonium salts, and sodium metabisulfite (B1197395) at room temperature. rsc.org
Iridium-based photocatalysts, such as Ir(ppy)₃, can trigger the sulfonylation of alkenes with thiosulfonates to form other complex organosulfur compounds. sioc-journal.cn
Eosin Y, an organic dye, can act as a photosensitizer, initiating radical cascade reactions involving thiosulfonates under visible light. acs.org
| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Metal-Based | Iron(III) salts | Aerobic oxidative coupling | Nontoxic, inexpensive, uses air as oxidant. | organic-chemistry.org |
| Metal-Based | Copper Bromide (CuBr₂) | Coupling of sulfonylhydrazides and thiols | Efficient radical process mediation. | organic-chemistry.org |
| Photocatalyst | Rhodamine 6G | Sulfonylation of thiols | Metal-free, mild room temperature conditions. | rsc.org |
| Photocatalyst | Ir(ppy)₃ | Sulfonylation of alkenes | Triggers radical pathways for complex synthesis. | sioc-journal.cn |
| Photosensitizer | Eosin Y | Radical cascade reactions | Visible-light-triggered, mild conditions. | acs.org |
Optimization of Reaction Parameters for Enhanced Yield and Purity in this compound Production
Achieving high yield and purity is critical for the industrial viability of any synthetic process. The optimization of reaction parameters—such as temperature, solvent, reaction time, and reactant stoichiometry—is a crucial step in developing a robust method for producing this compound and its derivatives. rsc.orgiaamonline.org
Systematic studies are often conducted to find the ideal balance of these factors. For example, in the synthesis of dihydrobenzofuran neolignans via silver(I)-oxide oxidative coupling, it was found that using acetonitrile as a solvent provided the best balance between conversion and selectivity, while also being a "greener" option than dichloromethane or benzene. scielo.br The study also determined that reducing the reaction time from 20 hours to 4 hours did not significantly impact the outcome, leading to a more efficient process. scielo.br
In the synthesis of various 4-aminothis compound esters, reaction conditions were optimized by testing different solvents and reaction times. ktu.ltresearchgate.net It was determined that conducting the reaction in tetrahydrofuran (B95107) (THF) at room temperature for 5 hours resulted in the best yields for certain derivatives. ktu.lt The optimization process often involves monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine when the starting material has been fully consumed. researchgate.net Factorial design experiments can be a powerful tool to systematically study the influence of multiple parameters simultaneously, allowing for a significant increase in conversion and yield. rsc.org
| Parameter | Effect on Reaction | Example of Optimization | Reference |
|---|---|---|---|
| Solvent | Affects solubility, reactivity, and selectivity. | Acetonitrile provided the best balance of conversion and selectivity over benzene or dichloromethane. | scielo.br |
| Temperature | Influences reaction rate and can affect selectivity and side reactions. | Optimal temperature for acid hydrolysis was found to be 45°C to achieve desired fiber characteristics. | iaamonline.org |
| Reaction Time | Determines the extent of conversion. | Reducing time from 20 to 4 hours maintained high conversion while improving process efficiency. | scielo.br |
| Reagent Stoichiometry | Crucial for maximizing yield and minimizing waste. | Using 0.5 equivalents of Silver(I) oxide was found to be the most efficient oxidant concentration. | scielo.br |
Reactivity Profiles and Mechanistic Investigations of Benzenethiosulfonic Acid
Acid-Base Equilibrium and Proton Transfer Dynamics
Proton transfer is a fundamental step in its acid-base reactions. acs.org In aqueous solutions, the acid establishes an equilibrium, donating a proton to a base, such as water, to form a hydronium ion and the benzenethiosulfonate anion. oup.combohrium.com The dynamics of this proton transfer are complex. Studies on related sulfonic acid groups, such as those in Nafion, suggest that proton transfer is not a simple, single-step event but involves the formation of various intermediates and is influenced by the surrounding solvent molecules. ariel.ac.il The process can be mediated by the formation of proton defects and transition states like -SO₃H₂⁺. ariel.ac.il In hydrogen-bonded systems, proton transfer can occur extremely rapidly, within femtoseconds. acs.org
Nucleophilic and Electrophilic Reaction Pathways
The reactivity of benzenethiosulfonic acid and its derivatives, particularly thiosulfonate esters (ArSO₂SR), is notably dualistic, allowing them to participate in both nucleophilic and electrophilic reactions. uantwerpen.betandfonline.comresearchgate.net
Nucleophilic Character: The conjugate base, the benzenethiosulfonate anion, or the sulfur atom of the thiol group can act as a nucleophile. A key example is the S-alkylation of a thiosulfonate salt, where the thiolate anion attacks an alkyl halide to form an S-alkyl thiosulfonate. uantwerpen.be This nucleophilicity is also exploited in various synthetic applications.
Electrophilic Character: More commonly, the divalent sulfur atom in thiosulfonates is electrophilic due to the electron-withdrawing nature of the adjacent sulfonyl group. acs.orgcymitquimica.com This makes it susceptible to attack by a wide range of nucleophiles. uantwerpen.beresearchgate.net This electrophilic behavior is central to their utility as sulfenylating agents. uantwerpen.beacs.org
Reaction with Amines: Primary and secondary amines react with thiosulfonates to yield sulfenamides and sulfinic acid salts. acs.org This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. acs.org
Reaction with Cyanide: The cyanide ion readily attacks the electrophilic sulfur of S-phenyl benzenethiosulfonate, displacing the benzenesulfinate (B1229208) anion to form phenyl thiocyanate. rsc.orgnih.govresearchgate.net This reaction is efficient and has been developed for the analytical detection of cyanide. rsc.orgnih.govresearchgate.net
Reaction with Carbanions: Hard nucleophiles like carbanions (e.g., ketone enolates and Grignard reagents) also attack the electrophilic sulfur center. doi.org Reaction with lithium enolates yields α-phenylsulfinyl ketones as the major product. doi.org
Reaction with Thiols: Thiolates are soft nucleophiles that react rapidly with the electrophilic sulfur of thiosulfonates to form unsymmetrical disulfides. rsc.org This reaction is highly efficient and a cornerstone of disulfide bond formation in various fields, including polymer and biochemistry. rsc.orgd-nb.info
The following table summarizes the electrophilic reactions of S-phenyl benzenethiosulfonate with various nucleophiles.
| Nucleophile | Reactant(s) | Product(s) | Reaction Type |
| Amine (Morpholine) | S-Aryl/Alkyl Thiosulfonate, Morpholine | 4-(Alkyl/Arylthio)morpholine, Morpholinium Sulfinate | Nucleophilic Substitution |
| Cyanide Ion | S-Phenyl Benzenethiosulfonate, KCN | Phenyl Thiocyanate, Potassium Benzenesulfinate | Nucleophilic Substitution |
| Ketone Enolate | S-Phenyl Benzenethiosulfinate, Lithium enolate | α-Phenylsulfinyl Ketone, α-Phenylsulfanyl Ketone | Nucleophilic Substitution |
| Thiolate | S-Pentyl Benzenethiosulfonate, Hexyl Thioacetate, NaOMe | Unsymmetrical Disulfide, Sodium Benzenesulfinate | Nucleophilic Substitution |
Thiosulfonyl Group Transformations and Rearrangement Processes
The thiosulfonyl group can undergo several transformations and rearrangements, which are synthetically valuable. nih.govrsc.org
One notable transformation is the rearrangement of the intermediate products formed during certain reactions. For instance, in the copper-catalyzed reaction of α-diazoesters with thiosulfonates, a sulfonium (B1226848) ylide intermediate is formed, which then undergoes a nih.govrsc.org-Stevens rearrangement to generate chiral dithioketal derivatives. nih.govrsc.orgrsc.orgresearchgate.net This process is an efficient, atom-economic method for constructing new carbon-sulfur bonds. nih.govrsc.org
Additionally, radical versions of the Smiles rearrangement have been reported for related aromatic sulfonates. rsc.orgwikipedia.org This type of reaction involves an intramolecular nucleophilic aromatic substitution where an aryl group migrates. wikipedia.orgscispace.com In the radical variant, an alkyl radical attack on the arenesulfonate initiates the process. rsc.org While not documented specifically for this compound itself in the provided sources, the structural similarity to arenesulfonates suggests that analogous rearrangements could be plausible under the right conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.orgwikipedia.org
Redox Chemistry of the this compound Moiety
The sulfur atoms in this compound exist in different oxidation states and can participate in redox reactions. oup.comresearchgate.net The moiety can be either oxidized to form higher oxidation state sulfur species or reduced to yield disulfides and thiols. oup.comoup.com
Oxidation: The oxidation of unsymmetrical disulfides with peroxy acids is a common method to produce thiosulfonates, passing through a thiosulfinate intermediate. oup.comoup.comcapes.gov.br Further oxidation of the thiosulfonate can occur, potentially leading to the formation of sulfonic acids. oup.comoup.com The oxidation of S-phenyl methanethiosulfinate, a related compound, with a peroxy acid yields a mixture of four different thiosulfonate products, demonstrating the complexity of these oxidation pathways. oup.comoup.com
Reduction: Thiosulfonates are readily reduced. A mixture of triphenylphosphine (B44618) and iodine is an effective reagent for the reduction of S-aryl arenethiosulfonates to the corresponding diaryl disulfides and ultimately to arenethiols. oup.com Electrochemical reduction of S-phenyl benzenethiosulfonate has also been studied, proceeding via a concerted electron transfer process that leads to the cleavage of the S-SO₂ bond. researchgate.netresearchgate.net The final products of this controlled potential electrolysis are diphenyl disulfide and phenyl sulfinate, consuming one electron per molecule. researchgate.net
The table below outlines some key redox reactions.
| Reaction Type | Reagent(s) | Product(s) |
| Oxidation | S-Methyl Benzenethiosulfinate, m-CPBA | Mixture of Thiosulfonates, Sulfonic Acid |
| Reduction | S-Aryl Arenethiosulfonate, Ph₃P/I₂ | Diaryl Disulfide, Arenethiol |
| Electrochemical Reduction | S-Phenyl Benzenethiosulfonate | Diphenyl Disulfide, Phenyl Sulfinate |
Thermal and Photochemical Decomposition Mechanisms
The stability of this compound and its esters towards heat and light determines their storage and reaction conditions. uantwerpen.betandfonline.comresearchgate.net
Thermal Decomposition: Generally, S-aryl arenethiosulfonates are relatively stable to heat below 100 °C. uantwerpen.be However, at higher temperatures, thermolysis can occur. The decomposition of the sodium salt of this compound can produce hazardous products such as carbon oxides and sulfur oxides (SOx). chemsrc.com The thermal decomposition of related compounds like benzenesulfonic acid can also generate irritating and toxic gases. aksci.com Studies on the thermolysis of diaryl thiosulfinates, which can disproportionate into thiosulfonates and disulfides, indicate that the S(O)-S bond can cleave homolytically to produce sulfinyl and thiyl radicals. uantwerpen.benih.gov A similar radical pathway could be envisioned for the thermal decomposition of thiosulfonates at elevated temperatures.
Photochemical Decomposition: Thiosulfonates can undergo photolysis to generate sulfonyl and sulfenyl radicals. uantwerpen.betandfonline.comresearchgate.net The photochemical destruction of diisopropylaminoethyl 4-methylbenzenethiosulfonate, a structural analogue, has been studied. ariel.ac.il Upon irradiation, the molecule splits into a sulfonyl radical (CH₃C₆H₄SO₂•) and a thiyl radical cation. ariel.ac.il The sulfonyl fragment can subsequently transform into the corresponding sulfonic acid, while the other fragment can recombine to form a disulfide. ariel.ac.il This indicates that a likely photochemical decomposition pathway for this compound involves the homolytic cleavage of the S-S bond. ariel.ac.iluantwerpen.be Photocatalyzed reactions using thiosulfonates have also been developed, leveraging their ability to act as sources for sulfonyl radicals under visible light. researchgate.netbohrium.comchinesechemsoc.org
Derivatives and Analogues of Benzenethiosulfonic Acid in Research
Synthesis and Reactivity of Benzenethiosulfonic Acid Esters
This compound esters, particularly S-aryl arenethiosulfonates, are a well-studied class of derivatives. Their synthesis and reactivity are of considerable interest due to the utility of the thiosulfonate functional group.
Synthesis:
A common method for the synthesis of S-phenyl benzenethiosulfonate involves the oxidation of diphenyl disulfide. researchgate.net This reaction can be achieved using various oxidizing agents. For instance, the oxidation of diphenyl disulfide with 30% hydrogen peroxide has been reported as a viable preparative method. researchgate.net
Recent advancements in synthetic methodologies have focused on more efficient and environmentally benign approaches. Visible-light-mediated synthesis has emerged as a powerful tool for the formation of S-aryl thiosulfonates. researchgate.net Additionally, an electrochemical oxidative sulfonylation of thiols and sodium sulfinates has been developed, which avoids the use of external oxidants. researchgate.net Another approach involves the heating of N,N-di(arenesulfonyl)-N′,N′-dimethyl-hydrazines, prepared from arenesulfonyl chlorides and N,N-dimethylhydrazine, to yield S-aryl arenethiosulfonates. researchgate.net
Reactivity:
The reactivity of this compound esters is characterized by the electrophilic nature of the sulfur atom of the sulfonyl group and the potential for nucleophilic attack at the sulfenyl sulfur. These esters react with a variety of nucleophiles. researchgate.net The thiosulfonate group can act as a source of sulfenylating agents, transferring the ArS- group to a nucleophile.
The reaction of S-aryl arenethiosulfonates with nucleophiles is a key aspect of their chemical behavior. researchgate.net The course of the reaction is influenced by the nature of the nucleophile and the reaction conditions.
Table 1: Synthesis Methods for S-Aryl Arenethiosulfonates
| Method | Reagents | Key Features |
|---|---|---|
| Oxidation | Diphenyl disulfide, Hydrogen peroxide | Traditional and straightforward method. researchgate.net |
| Visible-Light Mediation | Aryldiazonium salts, Sodium metabisulfite (B1197395), Thiourea | Utilizes a renewable energy source. researchgate.net |
| Electrochemical Oxidation | Thiols, Sodium sulfinates, NH4I | Avoids external chemical oxidants. researchgate.net |
| Thermal Decomposition | N,N-Di(arenesulfonyl)hydrazines | Proceeds in good yields at elevated temperatures. researchgate.net |
Benzenethiosulfonic Anhydrides: Preparative Methods and Chemical Behavior
While direct research on benzenethiosulfonic anhydride (B1165640) is limited, its chemical cousin, benzenesulfonic anhydride, provides a valuable model for understanding its probable synthesis and reactivity. Benzenesulfonic anhydride is a highly reactive compound used as a potent electrophile and dehydrating agent in organic synthesis.
Preparative Methods:
The most common method for preparing benzenesulfonic anhydride is the dehydration of benzenesulfonic acid. This is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅). The reaction involves heating the sulfonic acid with the dehydrating agent, often in the presence of an inert support, to drive off water and form the anhydride. sci-hub.se The synthesis can be carried out at temperatures ranging from 80°C to 180°C. Purification of the resulting anhydride is crucial and often involves techniques like recrystallization from a suitable solvent or filtration.
Chemical Behavior:
Benzenesulfonic anhydride is a powerful sulfonating agent, more reactive than the corresponding sulfonyl chloride. Its reactivity stems from the excellent leaving group ability of the benzenesulfonate (B1194179) anion. It readily reacts with a variety of nucleophiles, including alcohols to form sulfonate esters and amines to form sulfonamides. The reaction mechanism generally involves a nucleophilic attack on one of the electrophilic sulfur atoms of the anhydride.
Given the structural similarity, it is anticipated that benzenethiosulfonic anhydride would exhibit analogous reactivity, serving as a potent benzenethiosulfonylating agent.
Table 2: Properties of Benzenesulfonic Anhydride
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₅S₂ nih.gov |
| Molecular Weight | 298.33 g/mol sci-hub.se |
| Melting Point | 88-91 °C (recrystallized from ether) sci-hub.se |
| Solubility | Soluble in diethyl ether, benzene (B151609), toluene; insoluble in water sci-hub.se |
Metal Salts of this compound: Formation and Utilization in Chemical Transformations
Metal salts of this compound, particularly alkali metal salts, are important derivatives that find utility in organic synthesis.
Formation:
The formation of metal salts of sulfonic acids can be achieved through neutralization of the acid with a suitable base. For instance, sodium salts of 4-amino- and 4-acetylaminobenzenethiosulfonic acids have been utilized as S,N-binucleophiles in synthesis. wright.edugoogle.com The general preparation of alkali metal sulfonates can be carried out by reacting the sulfonic acid with an alkali metal hydroxide, carbonate, or sulfite. chemrxiv.org
Utilization in Chemical Transformations:
Sodium salts of this compound derivatives have been employed as nucleophiles in substitution reactions. For example, the sodium salt of 4-aminothis compound reacts with various halogenated compounds to form S-substituted derivatives. wright.edugoogle.com These reactions highlight the utility of the thiosulfonate anion as a nucleophile in the formation of new carbon-sulfur bonds.
Transition metal salts of sulfonic acids are also of interest for their potential catalytic applications. While specific applications for benzenethiosulfonate transition metal salts are not extensively documented, the broader field of transition metal catalysis suggests potential for their use in various organic transformations. mdpi.com
Heterocyclic Systems Incorporating this compound Moieties
The incorporation of benzenethiosulfonate groups into heterocyclic structures is a promising area of research, leveraging the biological and chemical properties of both the sulfonate group and the heterocyclic ring. Sulfur-containing heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.govopenmedicinalchemistryjournal.com
While direct examples of the use of this compound as a precursor for heterocycle synthesis are not abundant in the readily available literature, the synthesis of sulfur-containing heterocycles often involves precursors that could potentially be derived from or are analogous to this compound derivatives. For instance, the renowned Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. nih.govyoutube.com Thioamides can be conceptually related to thiosulfonic acids.
The benzenesulfonyl group, a close relative of the benzenethiosulfonyl group, is frequently used in the synthesis of nitrogen-containing heterocycles. This suggests that this compound derivatives could serve as valuable building blocks for the synthesis of novel sulfur- and nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Polymeric Architectures Derived from this compound Precursors
The incorporation of sulfonic acid functionalities into polymer backbones is a well-established strategy for modifying polymer properties, particularly for applications such as ion-exchange membranes. wright.edu While research specifically detailing polymers derived from this compound is not extensive, the principles of polymer synthesis and modification using sulfonic acid-containing monomers provide a framework for understanding their potential.
Polymers containing pendant sulfonic acid groups can be synthesized through the polymerization of monomers bearing this functional group or by the post-polymerization modification of a pre-existing polymer. wright.edu For example, the free radical polymerization of vinyl monomers containing sulfonic acid groups has been investigated. researchgate.net This approach allows for the creation of polymers with a high density of acid sites.
Vinyl sulfonate esters can also be polymerized via free radical methods, offering another route to polymers that can be subsequently hydrolyzed to yield polysulfonic acids. advanceseng.com It is conceivable that vinyl benzenethiosulfonate could be synthesized and polymerized to create novel polymers with unique properties.
Furthermore, poly(arylene ether)s with pendant benzenesulfonic acid groups have been synthesized, demonstrating that the sulfonic acid moiety can be incorporated into high-performance polymer backbones. wright.edu These materials are of interest for applications requiring high thermal stability and proton conductivity. The analogous incorporation of this compound groups could lead to polymers with interesting and potentially useful characteristics.
Applications of Benzenethiosulfonic Acid in Advanced Organic Synthesis and Catalysis
Benzenethiosulfonic Acid as a Reagent in Functional Group Interconversions
This compound esters, such as S-phenyl benzenethiosulfonate, serve as powerful electrophilic sulfenylating reagents, enabling a variety of functional group transformations. uantwerpen.be Their reactivity allows for the direct formation of carbon-sulfur bonds, which are prevalent in many natural products, pharmaceuticals, and materials. rsc.orgsioc-journal.cn These reagents are instrumental in converting existing functional groups into sulfur-containing moieties, showcasing their role as versatile intermediates in multi-step synthesis.
Recent research highlights the use of S-aryl or S-alkyl benzenethiosulfonates for the stereoselective electrophilic sulfenylation of β,β-disubstituted enesulfinamides. organic-chemistry.org This reaction yields enantioenriched α-sulfenylated ketone surrogates, effectively installing a sulfur-containing tetrasubstituted carbon stereocenter. organic-chemistry.org Furthermore, benzenethiosulfonates are key reagents in the synthesis of other classes of organosulfur compounds. For instance, they react with isocyanides in a novel, iodide-catalyzed process to form secondary thiocarbamates, a class of compounds for which mild synthesis methods are of considerable interest. uantwerpen.be The reaction of thiosulfonates with Grignard reagents also provides a route to sulfides. organic-chemistry.org
The table below summarizes key functional group interconversions achieved using benzenethiosulfonate reagents.
Table 1: Functional Group Interconversions Using Benzenethiosulfonate Reagents
| Starting Material | Reagent | Product Type | Significance | Source(s) |
|---|---|---|---|---|
| β,β-Disubstituted enesulfinamides | S-Aryl/S-Alkyl Benzenethiosulfonate | α-Sulfenylated ketone surrogates | Creates sulfur-containing acyclic tetrasubstituted stereocenters. organic-chemistry.org | organic-chemistry.org |
| Isocyanides | S-Aryl Benzenethiosulfonate | Secondary S-aryl thiocarbamates | Provides a mild, transition metal-free route to thiocarbamates. uantwerpen.be | uantwerpen.be |
| Allyl Bromides | Sodium Arylthiosulfonates | Allyl Thiosulfonates | Catalyst-free method to generate functionalized allyl thiosulfonates. rsc.org | rsc.org |
| Allyl Thiosulfonates | Cesium Carbonate | Diallyl/Unsymmetrical Allyl Disulfanes | Transformation of thiosulfonates into synthetically useful disulfanes. rsc.org | rsc.org |
Catalytic Roles in Carbon-Carbon and Carbon-Heteroatom Bond Formation
While often acting as a reagent, this compound and its derivatives play crucial roles within catalytic systems for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Their involvement is particularly prominent in transition-metal-catalyzed cross-coupling reactions where they serve as efficient sources of sulfenyl groups.
Carbon-Heteroatom Bond Formation
The construction of C-S bonds via catalytic methods has been significantly advanced by using thiosulfonates. hznu.edu.cn A notable example is the nickel-catalyzed reductive cross-coupling reaction between organic iodides and thiosulfonates, which provides a practical route to unsymmetrical thioethers under mild conditions. hznu.edu.cn This method tolerates a good range of functional groups and uses a low catalyst loading. hznu.edu.cn In this catalytic cycle, S-phenyl benzenethiosulfonate acts as the sulfur source, coupling with various aryl and alkyl iodides in the presence of a nickel catalyst and a reducing agent like zinc. hznu.edu.cn
Photoredox catalysis has also emerged as a powerful strategy for C-S bond formation. nih.govbeilstein-journals.org Dual copper/photoredox catalytic systems can assemble unsymmetrical S-thiosulfonates from N-hydroxyphthalimide (NHPI) esters and benzenesulfonothioates, highlighting an innovative pathway to access these versatile sulfenylating agents. nih.gov Additionally, cobalt complexes have been shown to catalyze the hydrothiolation of olefins using S-phenyl benzenethiosulfonate as an electrophilic sulfur source. nih.gov
Carbon-Carbon Bond Formation
The role of this compound derivatives in catalytic C-C bond formation is less direct compared to C-S bond formation. nih.govmdpi.com They are not typically the catalyst itself but can be involved as reagents in reaction sequences that include catalytic C-C bond-forming steps. For instance, the products of thiosulfonate-mediated reactions can be further functionalized using established catalytic methods like the Suzuki or Heck couplings. The stability and reactivity of the thiosulfonate group allow it to be carried through several synthetic steps before a final C-C coupling is performed.
The following table details catalytic reactions where benzenethiosulfonate derivatives are key components.
Table 2: Catalytic Reactions Involving Benzenethiosulfonate Derivatives
| Bond Formed | Catalytic System | Thiosulfonate Role | Reaction Type | Product | Source(s) |
|---|---|---|---|---|---|
| C-S | NiBr₂ / Ligand / Zn | Electrophilic sulfur source | Reductive Cross-Coupling | Unsymmetrical Thioethers | hznu.edu.cn |
| C-S | Sodium Iodide (NaI) | Electrophilic sulfur source | Iodide-Catalyzed Coupling | Secondary Thiocarbamates | uantwerpen.be |
| C-S | Cobalt Complex / NaBH₄ | Electrophilic sulfur source | Radical Hydrothiolation | Thioethers | nih.govscispace.com |
| C-S | Dual Cu/Photoredox Catalyst | Sulfonylating Agent | Decarboxylative C-S Coupling | S-Alkyl Thiosulfonates | nih.gov |
Contributions to Organocatalysis and Metal-Free Catalysis
The development of organocatalysis and metal-free catalytic systems represents a significant shift towards more sustainable chemical synthesis. rsc.orgnih.govrsc.org this compound derivatives have found a niche in this area, participating in reactions that avoid the use of traditional transition-metal catalysts.
A prime example of metal-free catalysis is the synthesis of secondary thiocarbamates from isocyanides and thiosulfonates, which is efficiently catalyzed by inexpensive sodium iodide. uantwerpen.be This reaction proceeds under mild conditions and utilizes isopropanol (B130326) as a green solvent, showcasing a practical and environmentally conscious approach. uantwerpen.be While iodide is not a "small organic molecule" in the strictest definition of an organocatalyst, the reaction embodies the principles of metal-free catalysis. semanticscholar.org
Furthermore, methods for synthesizing functionalized allyl thiosulfonates from allyl bromides and sodium arylthiosulfonates have been developed that proceed without any catalyst at all, relying on the intrinsic reactivity of the starting materials. rsc.org The use of DBU, an organic base, to catalyze the aerobic cross-dehydrogenative coupling for thiolating various substrates also falls under the umbrella of organocatalysis where thiosulfonates can act as the sulfenylating partner. organic-chemistry.org
The acidic nature of the sulfonic acid group suggests that this compound itself could potentially function as a Brønsted acid organocatalyst, activating substrates through protonation. Although specific, widely adopted protocols using this compound as the primary catalyst are not extensively documented, its derivatives are key players in catalytic systems that align with the goals of metal-free chemistry.
Table 3: Examples of Metal-Free Catalytic Systems Involving Thiosulfonates
| Catalytic System | Reaction | Role of Thiosulfonate | Key Features | Source(s) |
|---|---|---|---|---|
| Sodium Iodide (NaI) | Isocyanide + Thiosulfonate | Electrophilic sulfenylating reagent | Metal-free, mild conditions, green solvent. uantwerpen.be | uantwerpen.be |
| None (Catalyst-Free) | Allyl Bromide + Sodium Thiosulfonate | Reagent | Operationally simple, no catalyst required. rsc.org | rsc.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aerobic C-H Thiolation | Potential sulfenylating partner | Organocatalyzed, environmentally friendly CDC reaction. organic-chemistry.org | organic-chemistry.org |
Stereoselective Transformations Mediated by this compound Derivatives
Achieving stereocontrol in chemical reactions is a cornerstone of modern synthesis, essential for producing enantiomerically pure compounds like pharmaceuticals. uwindsor.camasterorganicchemistry.com Derivatives of this compound have proven to be effective reagents in mediating stereoselective transformations, particularly in the synthesis of chiral sulfur-containing molecules. nih.gov
The primary strategy involves the reaction of a benzenethiosulfonate with a chiral substrate or the use of a chiral auxiliary. ru.nl A significant recent advancement is the highly stereoselective electrophilic sulfenylation of geometrically-defined acyclic β,β-disubstituted enesulfinamides using S-aryl or S-alkyl benzenethiosulfonates. organic-chemistry.org This process allows for the creation of enantioenriched α,α-disubstituted α-sulfenylated ketone surrogates. The stereochemical outcome is controlled by the existing chirality in the enesulfinamide, which directs the approach of the sulfenylating agent. organic-chemistry.org
This methodology provides access to complex molecules with sulfur-bearing acyclic tetrasubstituted carbon stereocenters, which are challenging synthetic targets. organic-chemistry.org The efficiency and high degree of stereoselectivity demonstrate the value of benzenethiosulfonates as reagents for asymmetric synthesis. organic-chemistry.orgfrontiersin.orgrsc.orgnih.govrsc.org
Table 4: Stereoselective Synthesis Using Benzenethiosulfonate Reagents
| Reaction Type | Substrate | Reagent | Product | Stereochemical Outcome | Source(s) |
|---|---|---|---|---|---|
| Electrophilic Sulfenylation | Geometry-defined acyclic β,β-disubstituted enesulfinamide | S-Aryl/S-Alkyl Benzenethiosulfonate | Enantioenriched α-sulfenylated ketone surrogate | Highly stereoselective, formation of sulfur-containing tetrasubstituted stereocenters. organic-chemistry.org | organic-chemistry.org |
Ligand Design and Coordination Chemistry Studies with this compound
In the field of coordination chemistry, ligands play a central role by binding to a metal center and modulating its reactivity, stability, and catalytic activity. wou.edusavemyexams.com The benzenethiosulfonate anion has been explored as a ligand in the design of novel transition metal complexes, demonstrating unique coordination properties that influence catalysis.
In these systems, the benzenethiosulfonate can be considered a "spectator ligand"—it does not directly participate in the bond-making and bond-breaking of the catalytic cycle but its electronic and steric properties are crucial for tuning the behavior of the metal center. wikipedia.org The ability to fine-tune catalytic properties by modifying such ligands is a powerful tool for developing new and improved catalysts for a wide range of chemical transformations.
Table 5: Benzenethiosulfonate in Coordination Chemistry
| Metal Center | Complex Type | Role of Benzenethiosulfonate Ligand | Application | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Ruthenium (Ru) | Olefin Metathesis Catalyst | Anionic Spectator Ligand | Polymerization of norbornene | Stronger binding than sulfonates leads to increased stereoselectivity but decreased reactivity. ethz.ch | ethz.ch |
| Rhenium (Re) | Rhenium-Carbene Species | Ligand | Olefin Metathesis | Used in the synthesis of novel rhenium-carbene complexes for catalytic studies. ethz.ch | ethz.ch |
Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For benzenethiosulfonic acid, ¹H and ¹³C NMR spectroscopy would provide unambiguous evidence for its structural integrity.
The carbon-¹³ (¹³C) NMR spectrum would reveal the distinct carbon environments within the molecule. Four signals are anticipated for the benzene (B151609) ring: one for the ipso-carbon attached to the thiosulfonate group, two for the ortho- and meta-carbons, and one for the para-carbon. cdnsciencepub.com The exact chemical shifts provide a fingerprint of the electronic environment of each carbon atom. rsc.org
Three-dimensional NMR experiments can be employed for more complex structures or for unambiguous assignment of all signals, particularly in derivatives. sigmaaldrich.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | ~7.5 - 8.0 | Multiplet | Chemical shifts influenced by the electron-withdrawing SO₂SH group. |
| ¹H (-SH) | Variable | Singlet (broad) | Position is solvent and concentration-dependent; exchangeable with D₂O. nih.gov |
| ¹³C (Aromatic C-S) | ~140 - 150 | Singlet | Ipso-carbon, shifted downfield due to direct attachment to the sulfonyl group. cdnsciencepub.com |
| ¹³C (Aromatic C-H) | ~125 - 135 | Doublet | Signals corresponding to ortho, meta, and para carbons. cdnsciencepub.com |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. scbt.com For this compound, techniques like electrospray ionization (ESI) would be used to generate a molecular ion, allowing for accurate mass determination. baltijapublishing.lv
Under electron impact (EI) or collision-induced dissociation (CID), the this compound molecule is expected to fragment in a predictable manner. google.com The fragmentation patterns of related benzenesulfonates and thiosulfonates have been studied. oup.com A key fragmentation pathway would involve the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. oup.com Another prominent fragmentation would be the cleavage of the S-S bond. The analysis of these fragments helps to piece together the original structure, confirming the connectivity of the atoms. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent molecule and its fragments. rsc.org
Table 2: Expected Mass Spectrometry Fragments for this compound (Molecular Weight: 174.23 g/mol )
| Fragment Ion | m/z (Mass/Charge) | Proposed Structure/Loss | Notes |
| [M-H]⁻ | 173 | [C₆H₅SO₂S]⁻ | Deprotonated molecular ion (Negative Ion Mode). baltijapublishing.lv |
| [M-SO₂]⁺˙ | 110 | [C₆H₅SH]⁺˙ | Loss of neutral SO₂ from the molecular ion. oup.com |
| [C₆H₅SO₂]⁺ | 141 | [C₆H₅SO₂]⁺ | Cleavage of the S-S bond. |
| [C₆H₅]⁺ | 77 | [C₆H₅]⁺ | Loss of the SO₂SH group. |
| [SO₃]⁻˙ | 80 | [SO₃]⁻˙ | Characteristic fragment for sulfate/sulfonate conjugates. baltijapublishing.lv |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. researchgate.net These two methods are complementary: IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures scattered light resulting from changes in polarizability. researchgate.net
For this compound, IR spectroscopy would be expected to show strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. oup.com These are typically very intense and found in the 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ regions, respectively. oup.com Vibrations associated with the benzene ring (C-H and C=C stretching) would also be prominent.
Raman spectroscopy is particularly sensitive to non-polar bonds and the molecular framework. hmdb.ca Therefore, it would be highly effective for identifying the S-S bond stretch, a vibration that is often weak in the IR spectrum. cdnsciencepub.com The symmetric vibrations of the benzene ring are also typically strong in the Raman spectrum. Comparing the IR and Raman spectra can thus provide a comprehensive profile of the molecule's functional groups.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibration Type |
| S=O | IR | ~1310 - 1330 | Asymmetric Stretch oup.com |
| S=O | IR | ~1145 - 1150 | Symmetric Stretch oup.com |
| S-S | Raman | ~400 - 500 | Stretch |
| Aromatic C-H | IR / Raman | ~3000 - 3100 | Stretch |
| Aromatic C=C | IR / Raman | ~1440 - 1600 | Ring Stretch |
| S-H | IR / Raman | ~2550 - 2600 | Stretch |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a crystal. By analyzing the resulting diffraction pattern, scientists can calculate the electron density map of the molecule and thereby determine the exact positions of each atom, as well as bond lengths and bond angles with very high precision.
For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its molecular structure. It would confirm the connectivity of the thiosulfonate group to the benzene ring and reveal the geometry around the sulfur atoms. Such an analysis has been performed on related structures, like this compound phenyl ester, confirming the structural arrangement. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the acidic proton, which dictates how the molecules pack together in the crystal lattice. In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) can be used to characterize the microcrystalline material.
Chromatographic Techniques for Purity Assessment and Separation Methodologies
Chromatography is a fundamental technique for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds like this compound.
The purity of a this compound sample can be determined by developing a suitable HPLC method that separates the main compound from any starting materials, by-products, or degradation products. The use of a photodiode array (PDA) detector allows for peak purity assessment by comparing UV-visible spectra across a single chromatographic peak. For more definitive purity analysis, HPLC can be coupled with mass spectrometry (LC-MS), which can detect co-eluting impurities that have different mass-to-charge ratios but similar UV absorbance.
Various HPLC methods have been developed for the separation of related sulfonic acids. These often employ reversed-phase columns (e.g., C8 or C18) with an aqueous-organic mobile phase (like methanol (B129727) or acetonitrile) and a pH modifier to ensure the acidic compound is in a consistent ionic state for reproducible retention. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide excellent separation and peak shape for highly polar and acidic compounds. nih.gov
Table 4: Exemplary HPLC Methodologies for Sulfonic Acid Analysis
| Column Type | Mobile Phase Example | Detection | Application Note |
| Mixed-Mode (Anion-Exchange/Reversed-Phase) | Acetonitrile (B52724), water, and a buffer (e.g., ammonium (B1175870) acetate) to control pH and ionic strength. | UV, MS, ELSD | Offers good retention and peak shape for hydrophilic, acidic compounds. |
| C8 Reversed-Phase | Methanol and sodium perchlorate (B79767) solution, often with a gradient elution program. | UV, Fluorescence | Effective for separating homologous series of alkylbenzene sulfonates. |
| BIST™ A+ (Cation-Exchange) | High organic mobile phase (e.g., Acetonitrile) with a multi-charged positive buffer (e.g., TMDAP). | ELSD, MS | A unique method where anions are retained on a negatively-charged column via a buffer bridge. |
Theoretical and Computational Investigations on Benzenethiosulfonic Acid
Quantum Chemical Studies of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic structure and bonding nature of benzenethiosulfonic acid.
Detailed studies on analogous molecules, such as substituted benzenesulfonic acids, reveal key electronic features that are applicable to this compound. researchgate.net Quantum chemical calculations elucidate the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org The energies of these frontier orbitals, EHOMO and ELUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO) are critical indicators of a molecule's kinetic stability and reactivity. scirp.org A smaller energy gap generally suggests higher reactivity. scirp.org
The bonding characteristics are analyzed through methods like Natural Bond Orbital (NBO) analysis, which examines donor-acceptor interactions between orbitals. researchgate.net This can quantify the inductive and mesomeric effects of the substituent groups on the benzene (B151609) ring. researchgate.net For this compound, this would involve analyzing the interactions between the orbitals of the thiosulfonate group (-SO₂SH) and the phenyl ring. Quantum chemical parameters derived from these studies, such as ionization potential, electron affinity, electronegativity, hardness, and softness, provide a quantitative description of the molecule's electronic behavior. scirp.org These parameters help in understanding how the molecule interacts with other chemical species.
Table 1: Key Electronic Properties Calculated via Quantum Chemistry This table is illustrative, showing typical parameters calculated for similar aromatic sulfo-compounds.
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons; higher energy means better donation capability. scirp.org |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital. | Indicates the ability to accept electrons; lower energy means better acceptance capability. scirp.org |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. | A small gap suggests high polarizability and chemical reactivity. scirp.org |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interaction forces. scirp.org |
| Mulliken Atomic Charges | Calculated distribution of electron charge among the atoms. | Helps identify nucleophilic and electrophilic centers within the molecule. scirp.org |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. nih.gov It allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are fleeting and difficult to observe experimentally. mit.edunumberanalytics.com
For this compound, which can act as a sulfenylating agent, computational methods can elucidate the step-by-step process of its reactions. ucj.org.ua By modeling the interaction of the acid with a reactant, chemists can calculate the potential energy surface of the reaction. This surface maps the energy changes as the reactants transform into products. numberanalytics.com Key points on this surface are the local minima, which represent stable reactants, intermediates, and products, and the saddle points, which correspond to transition states. numberanalytics.com
The structure of a transition state is the point of no return along a reaction coordinate, and its energy determines the activation energy barrier of the reaction. mit.edu Quantum mechanics (QM) and Density Functional Theory (DFT) are commonly used to optimize the geometries of these transition states and calculate their energy profiles. numberanalytics.com This information is vital for understanding why a reaction proceeds with a certain rate and selectivity. nih.govnumberanalytics.com Recent advances have even seen the application of machine learning models to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu
Table 2: Key Parameters in Computational Reaction Mechanism Studies
| Parameter | Description | Significance in Mechanism Elucidation |
|---|---|---|
| Activation Energy (Ea) | The energy difference between reactants and the transition state. | Determines the rate of the reaction; a lower barrier means a faster reaction. numberanalytics.com |
| Reaction Energy (ΔErxn) | The overall energy difference between products and reactants. | Indicates if a reaction is exothermic (releases energy) or endothermic (requires energy). |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides a snapshot of bond-breaking and bond-forming processes. mit.edu |
| Imaginary Frequency | A vibrational mode with a negative frequency calculated for a transition state. | Confirms that the calculated structure is a true transition state and shows the atomic motion along the reaction path. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for studying static electronic structures, molecular dynamics (MD) simulations provide insight into the movement and behavior of molecules over time. nih.gov MD simulations are a powerful computational method for exploring the conformational landscape of a molecule and its interactions with its environment. nih.govnih.gov
For this compound, MD simulations can reveal how the molecule flexes and changes shape. This is particularly important for understanding the orientation of the thiosulfonate group relative to the phenyl ring. The molecule can exist in various conformations, each with a different energy. nih.gov MD simulations can map these conformational states and the transitions between them, providing a dynamic picture of the molecule's flexibility. nih.gov
Furthermore, MD is used to study intermolecular interactions. By simulating this compound in a solvent like water or in the presence of other reactants, researchers can analyze the non-covalent interactions that govern its behavior in a condensed phase. nih.gov These interactions include hydrogen bonding, van der Waals forces, and π-π stacking with other aromatic systems. eie.gribm.com Understanding these forces is critical for predicting properties like solubility and how the molecule will dock with a biological target or orient itself for a reaction. mdpi.com
Prediction of Reactivity and Selectivity via Computational Models
Building on the foundation of electronic structure calculations, computational models can predict the reactivity and selectivity of this compound in chemical reactions. rsc.org These models often use quantitative descriptors derived from DFT to forecast how a molecule will behave. nih.gov
Reactivity prediction involves identifying the most likely sites on the molecule to react. Descriptors such as frontier molecular orbital densities (HOMO and LUMO), atomic charges, and the Fukui function can pinpoint which atoms are most nucleophilic or electrophilic. nih.govmdpi.com For this compound, this would help predict whether a reaction is more likely to occur on the aromatic ring, the sulfur atoms, or the hydroxyl group.
Selectivity (chemo-, regio-, and stereoselectivity) can also be rationalized and predicted. nih.gov By comparing the activation energies for different possible reaction pathways, computational models can determine which product is most likely to form. nih.govrsc.org For example, in an electrophilic substitution on the benzene ring, calculations can determine whether the ortho, meta, or para position is the most favorable site for attack, thus predicting the regioselectivity. nih.gov These predictive capabilities are invaluable for designing new synthetic routes and catalysts. nih.gov
Table 3: Computational Descriptors for Reactivity Prediction
| Descriptor | Derived From | Predictive Capability |
|---|---|---|
| Fukui Function | Electron density changes | Identifies the most electrophilic and nucleophilic sites in a molecule. mdpi.com |
| Local Softness | Fukui function and global softness | Predicts the reactivity of specific atomic sites based on the hard/soft acid/base principle. |
| Electrostatic Potential (ESP) | Electron and nuclear charge distribution | Maps charge-rich (nucleophilic) and charge-poor (electrophilic) regions onto the molecular surface. |
| Information-Theoretic Quantities | Density Functional Reactivity Theory | Quantifies the nucleophilicity and electrophilicity of atoms to predict reactivity and barrier heights. nih.gov |
Density Functional Theory (DFT) Applications in Understanding Properties and Reactions
Density Functional Theory (DFT) is one of the most versatile and widely used quantum chemical methods in modern computational chemistry. astrobiology.com It serves as the workhorse for many of the theoretical investigations described in the preceding sections. DFT is applied to study a vast range of properties, from the electronic structure of single molecules to the reaction mechanisms in complex systems. astrobiology.comua.pt
The core principle of DFT is that the energy of a molecule can be determined from its electron density. This is computationally less intensive than traditional wavefunction-based methods, allowing for the study of larger and more complex systems with good accuracy. tu-braunschweig.de In the context of this compound, DFT calculations are used to:
Optimize Geometry: Determine the most stable three-dimensional structure of the molecule.
Calculate Electronic Properties: Compute the HOMO/LUMO energies, atomic charges, and dipole moments as discussed in section 7.1. researchgate.netscirp.org
Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. materialssquare.com
Investigate Reaction Pathways: Calculate the energies of reactants, products, and transition states to elucidate reaction mechanisms and predict activation barriers. numberanalytics.comastrobiology.com
The choice of the specific density functional (e.g., B3LYP, PBE0, M06) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial and depends on the property being investigated. mdpi.com Hybrid functionals like B3LYP are often employed for their balanced performance in studying reaction mechanisms and molecular spectroscopy. mdpi.com
Table 4: Overview of Common DFT Functionals and Their Applications This table is based on general applications in computational chemistry.
| Functional Type | Example(s) | Common Applications |
|---|---|---|
| Generalized Gradient Approximation (GGA) | BLYP, PBE | Widely applied for molecular property calculations and hydrogen-bonding systems. mdpi.com |
| Hybrid GGA | B3LYP, PBE0 | Studying reaction mechanisms, molecular spectroscopy, and general-purpose calculations. mdpi.com |
| Meta-GGA | TPSS, M06-L | Provides accurate descriptions of atomization energies and complex molecular systems. mdpi.com |
| Hybrid Meta-GGA | M06, M06-2X | Good for main-group thermochemistry, kinetics, and noncovalent interactions. |
| Long-Range Corrected (LC) | LC-ωPBE | Ideal for studying solvent effects, van der Waals interactions, and charge-transfer excitations. mdpi.com |
Emerging Research Frontiers and Future Perspectives for Benzenethiosulfonic Acid
Development of Novel Synthetic Paradigms
The advancement of benzenethiosulfonic acid's applications is intrinsically linked to the development of sophisticated and efficient synthetic methodologies. Research is actively pursuing new ways to not only synthesize the parent compound but also to create a diverse library of its derivatives with tailored functionalities.
A foundational method for the synthesis of the core structure involves the reaction of thiophenol with chlorosulfonic acid, which provides a direct route to the aromatic thiosulfonic acid. ontosight.ai However, much of the recent synthetic focus has shifted towards the derivatization of this compound salts, particularly those containing other functional groups that can modulate the compound's reactivity and properties.
A significant paradigm involves the use of sodium salts of substituted benzenethiosulfonic acids, such as 4-aminothis compound and 4-(acetylamino)this compound, as S-nucleophiles. nih.govresearchgate.net These salts react with various halogenated organic compounds to yield a wide array of S-substituted benzenethiosulfonate esters. Researchers have optimized these S-nucleophilic substitution reactions by carefully selecting polar solvents like ethanol, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). researchgate.netktu.lt This choice of solvent is crucial as it promotes the dissociation of the sodium salt, favoring reaction at the sulfur atom over the competing nitrogen nucleophile in the case of amino-substituted variants. nih.govktu.lt This strategy has been successfully employed to synthesize derivatives containing quinone and quinoxaline (B1680401) fragments. researchgate.net
Another innovative approach involves the oxidation of disulfides. For instance, S-phenyl benzenethiosulfonate can be prepared through the controlled oxidation of diphenyl disulfide using reagents like hydrogen peroxide. chemicalbook.com This method offers an alternative pathway that avoids the direct handling of more reactive sulfonylating agents.
The table below details several benzenethiosulfonate derivatives synthesized using these emerging paradigms, highlighting the versatility of the methodologies.
| Compound Name | Starting Materials | Synthetic Approach | Reference |
| 4-aminothis compound S-(R-methyl) esters | Sodium salt of 4-aminothis compound, Methyl halogenated derivatives | S-nucleophilic substitution | nih.gov |
| 4-(acetylamino)this compound S-(R-methyl) esters | Sodium salt of 4-(acetylamino)this compound, Methyl halogenated derivatives | S-nucleophilic substitution | nih.gov |
| S-Phenyl benzenethiosulfonate | Diphenyl Disulfide, Hydrogen Peroxide | Oxidation | chemicalbook.com |
| 4-aminothis compound S-(4-nitrobenzyl) ester | Sodium salt of 4-aminothis compound, 1-bromomethyl-4-nitrobenzene | S-nucleophilic substitution | researchgate.netktu.lt |
Exploration of Unconventional Reactivity Profiles
Beyond established synthetic routes, current research is delving into the more nuanced and unconventional reactivity of this compound and its derivatives. A key area of exploration is the compound's ambident nucleophilicity.
Derivatives such as 4-aminothis compound are S,N-binucleophiles, meaning they possess two distinct nucleophilic centers: the sulfur of the thiosulfonate group and the nitrogen of the amino group. researchgate.netktu.lt The ability to selectively direct reactions to one of these sites by tuning reaction conditions (e.g., solvent polarity) represents a significant exploration of its reactivity profile. nih.govktu.lt This bifunctionality allows for the strategic synthesis of different classes of compounds from a single precursor, expanding its utility in molecular design.
The thiosulfonate group itself is a subject of study as a reactive intermediate in oxidation chemistry. Research on related sulfur compounds has shown that thiosulfonates can be formed from the rearrangement of intermediates like vic-disulfoxides, which are generated during the oxidation of disulfides. bham.ac.uk This suggests that benzenethiosulfonate could be implicated in, or generated from, complex redox pathways, opening avenues for its use as a precursor to other reactive sulfur species or as a trapping agent for transient intermediates.
Furthermore, benzenethiosulfonate esters have demonstrated reactivity towards strong nucleophiles in the context of complex organic transformations. For example, this compound S-(4-chloro-phenyl) ester has been used in reactions with Grignard reagents as part of synthetic sequences involving highly reactive aryne intermediates. uni-muenchen.de This highlights its role not just as a stable endpoint but as an active participant in carbon-carbon and carbon-heteroatom bond-forming reactions.
Design of Advanced Catalytic Systems
While this compound itself is not primarily known as a catalyst, its structural relative, benzenesulfonic acid, is a widely used strong acid catalyst. acs.org This has inspired research into designing advanced catalytic systems based on the sulfonic acid group, with potential parallels for this compound.
The primary strategy involves immobilizing sulfonic acid functionalities onto solid supports to create heterogeneous catalysts. For instance, mesoporous benzene-silica materials have been functionalized with propylsulfonic acid groups, yielding highly active and reusable solid acid catalysts for reactions like esterification. researchgate.net These materials combine the acidic nature of the sulfonic group with the high surface area and structural stability of the porous support.
Following this principle, future research could focus on covalently attaching this compound or its derivatives to polymeric backbones or inorganic frameworks. The thiosulfonate moiety could serve as a handle for grafting onto these supports, potentially after conversion to a more stable sulfonic acid group. Such polymer-supported catalysts, like polystyrene sulfonic acid, have already proven effective in enabling complex one-pot cascade reactions by providing isolated catalytic sites. mdpi.comallnex.com
The potential advantages of such systems include:
Enhanced Stability: Immobilization can increase the catalyst's thermal and mechanical stability.
Ease of Separation: Heterogeneous catalysts can be easily recovered from reaction mixtures by filtration, simplifying product purification and enabling catalyst recycling.
Tunable Acidity: The electronic properties of the benzene (B151609) ring can be modified with substituents to fine-tune the catalyst's Brønsted acidity for specific applications.
| Catalytic System Concept | Functional Group | Support Material | Potential Application | Reference (Analogy) |
| Functionalized Mesoporous Silica | Sulfonic Acid | Benzene-Silica | Esterification | researchgate.net |
| Catalytic Star Polymers | Polystyrene Sulfonic Acid | Polymer Core | Acid-Base Cascade Reactions | mdpi.com |
| Industrial Crosslinking Catalyst | Sulfonic Acid | N/A (Homogeneous) | Curing of Thermoset Resins | allnex.com |
Applications in Materials Science and Nanotechnology
The unique properties of this compound and its derivatives make them promising candidates for the development of advanced materials and for applications in nanotechnology. lookchem.com The thiosulfonate group (-SSO3H) is of particular interest due to its ability to interact with metal surfaces and its potential for chemical modification.
In materials science, a key application frontier is the creation of functionalized surfaces and porous materials. Drawing parallels from sulfonic acid-functionalized periodic mesoporous organosilicas (PMOs), this compound could be incorporated into such frameworks to create materials with tailored surface chemistry. researchgate.net These materials could be used for selective adsorption, separation processes, or as solid-state catalysts.
In nanotechnology, the thiosulfonate group offers a potential anchor for grafting molecules onto the surface of metal nanoparticles, particularly gold. The sulfur atoms can form strong bonds with gold surfaces, enabling the creation of self-assembled monolayers (SAMs). By using benzenethiosulfonate derivatives, nanoparticles could be functionalized with a shell that imparts specific properties, such as:
Solubility: Modifying the benzene ring with polar or nonpolar groups to control the nanoparticle's dispersion in different solvents.
Biocompatibility: Attaching biocompatible polymers to create nanoparticles for biomedical applications.
Sensing: Incorporating chromophores or fluorophores to develop nanoparticle-based sensors.
This approach is analogous to the use of other organic molecules, like tannic acid, to both reduce metal salts and stabilize the resulting nanoparticles, preventing their aggregation. researchgate.net The combination of an aromatic ring and a sulfur-containing linker in this compound provides a versatile platform for designing the next generation of functional nanomaterials. nih.gov
Integration into Multidisciplinary Research Arenas
The versatility of this compound ensures its relevance across multiple scientific disciplines, fostering interdisciplinary research that bridges chemistry, biology, and materials science. aup.nlbrepols.net
Medicinal Chemistry and Pharmacology: A significant area of research involves synthesizing derivatives of this compound and screening them for biological activity. Studies have focused on creating novel thiosulfonates containing quinone moieties to act as anti-platelet agents for potential antithrombotic therapies. nih.govresearchgate.net The systematic modification of the molecule's structure allows for the investigation of structure-activity relationships (SAR), a cornerstone of drug discovery. researchgate.net
Agricultural Science: The known antifungal properties of related thiosulfonates, such as S-phenyl benzenethiosulfonate, which is active against fungi like Aspergillus niger, suggest potential applications in crop protection and food preservation. chemicalbook.com This integrates organic synthesis with microbiology and agricultural technology.
Industrial and Dye Chemistry: The sulfonic acid group is a key component in many water-soluble dyes and pigments. ontosight.ai The ability to incorporate the thiosulfonate group into various chromophoric structures opens up possibilities for creating new colorants with specific properties, such as enhanced stability or specific affinities for certain fabrics.
Chemical Engineering and Catalysis: The development of this compound-based heterogeneous catalysts connects synthetic chemistry with chemical engineering. researchgate.netbasf.com Designing, scaling up, and optimizing catalytic processes for industrial applications is a highly interdisciplinary field requiring expertise in both molecular design and reactor engineering.
This cross-pollination of ideas from different fields is expected to accelerate the discovery of new properties and applications for this compound, solidifying its role as a valuable and multifaceted chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
